molecular formula C16H12N4O2S B2381889 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine CAS No. 894003-72-6

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine

Cat. No.: B2381889
CAS No.: 894003-72-6
M. Wt: 324.36
InChI Key: MECJRHWRDSEQHV-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is a complex organic compound that features a pyridazine ring substituted with a pyridin-2-yl group and a 4-nitrobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a pyridazine derivative is reacted with a 4-nitrobenzylthiol compound under controlled conditions. The reaction may require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The pyridazine ring can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl or other coupled products.

Scientific Research Applications

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structural features.

    Medicine: Investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzylthiol: Shares the nitrobenzylthio group but lacks the pyridazine and pyridin-2-yl groups.

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Pyridin-2-yl Compounds: Compounds with the pyridin-2-yl group but different core structures.

Uniqueness

3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-20(22)13-6-4-12(5-7-13)11-23-16-9-8-15(18-19-16)14-3-1-2-10-17-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECJRHWRDSEQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319879
Record name 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894003-72-6
Record name 3-[(4-nitrophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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